5-Bromo-1-pentylamine, Hydrochloride
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Overview
Description
5-Bromo-1-pentylamine, Hydrochloride: is a chemical compound with the molecular formula C5H13BrClN and a molecular weight of 202.52 g/mol . It is commonly used in organic synthesis and proteomics research due to its unique properties . The compound is typically found as an off-white to pale yellow solid and is soluble in methanol and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-pentylamine, Hydrochloride generally involves the bromination of 1-pentylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-pentylamine, Hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The amine group in the compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form 1-pentylamine by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include imines and nitriles.
Reduction: The major product is 1-pentylamine.
Scientific Research Applications
Chemistry: 5-Bromo-1-pentylamine, Hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and intermediates .
Biology: The compound is used in proteomics research to study protein interactions and modifications. It serves as a reagent in the labeling and identification of proteins .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceutical compounds. It is investigated for its potential therapeutic properties and as a precursor in drug synthesis .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Bromo-1-pentylamine, Hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, leading to the formation of various products. The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-5-pentylamine: Similar in structure but with the bromine atom at a different position.
5-Chloro-1-pentylamine: Similar in structure but with a chlorine atom instead of bromine.
5-Iodo-1-pentylamine: Similar in structure but with an iodine atom instead of bromine.
Uniqueness: 5-Bromo-1-pentylamine, Hydrochloride is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. The presence of the bromine atom at the 5-position makes it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
5-bromopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBQRJDLYOTOGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCBr.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724444 |
Source
|
Record name | 5-Bromopentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-76-1 |
Source
|
Record name | 5-Bromopentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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